molecular formula C14H22O2 B1330489 Isopropyl adamantane-1-carboxylate CAS No. 24556-16-9

Isopropyl adamantane-1-carboxylate

Cat. No. B1330489
CAS RN: 24556-16-9
M. Wt: 222.32 g/mol
InChI Key: PHSXMXGYVSYRPF-UHFFFAOYSA-N
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Description

Isopropyl adamantane-1-carboxylate is a chemical compound with the molecular formula C14H22O2 . It is also known by other names such as propan-2-yl adamantane-1-carboxylate and Isopropyl 1-adamantanecarboxylate . The molecular weight of this compound is 222.32 g/mol .


Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains has been addressed in various studies . These polymers are synthesized through typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .


Molecular Structure Analysis

The molecular structure of Isopropyl adamantane-1-carboxylate is derived from the adamantane molecule, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral symmetry and spherical structure of the adamantane molecule lead to easy sublimation due to the low intermolecular forces .


Chemical Reactions Analysis

The introduction of adamantyl groups into polymers can afford steric hindrance to prevent side reactions and control the addition modes of the polymerization . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .


Physical And Chemical Properties Analysis

Isopropyl adamantane-1-carboxylate has a molecular weight of 222.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 222.161979940 g/mol . The Topological Polar Surface Area of the compound is 26.3 Ų .

Scientific Research Applications

Medicinal Chemistry

Isopropyl adamantane-1-carboxylate can be utilized in the development of new pharmaceuticals. Its adamantane core is structurally similar to that of amantadine, an antiviral and antiparkinsonian drug. This similarity suggests potential applications in designing drugs that can interact with viral proteins or neurotransmitter receptors. The stability of the adamantane structure also allows for the creation of drugs that are more resistant to metabolic degradation .

Catalyst Development

The adamantane structure can serve as a scaffold for catalysts in chemical reactions. The rigidity of the cage-like structure provides a stable environment that can enhance the selectivity and efficiency of catalytic processes. Isopropyl adamantane-1-carboxylate, with its functional carboxylate group, could be used to anchor catalytically active metals or other entities, facilitating reactions such as hydrogenation or carbon-carbon bond formation .

Nanomaterials

Due to its robustness and ability to withstand high temperatures, isopropyl adamantane-1-carboxylate can be incorporated into nanomaterials. It could be used to modify the surface properties of nanoparticles, improving their stability and functionality. For instance, it could be employed to create more durable coatings for nanoparticles used in drug delivery systems .

High-Energy Fuels and Oils

Adamantane derivatives are known for their high thermal stability, making them suitable candidates for high-energy fuels and oils. Isopropyl adamantane-1-carboxylate could be explored as an additive to enhance the performance and stability of fuels and lubricants under extreme conditions .

Bioactive Compounds

The unique structure of adamantane derivatives has been associated with bioactivity. Isopropyl adamantane-1-carboxylate could be investigated for its potential biological effects, such as antimicrobial or anti-inflammatory properties. Its ability to cross biological membranes could also make it a valuable carrier for drug molecules .

Diamond-Like Polymers (Diamondoids)

Isopropyl adamantane-1-carboxylate could serve as a monomer for the synthesis of diamondoids, which are polymers with diamond-like structures. These materials have potential applications in electronics and photonics due to their exceptional hardness and thermal conductivity. The carboxylate group provides a reactive site for polymerization, allowing for the creation of complex polymer networks .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

properties

IUPAC Name

propan-2-yl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXMXGYVSYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342882
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl adamantane-1-carboxylate

CAS RN

24556-16-9
Record name 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24556-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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